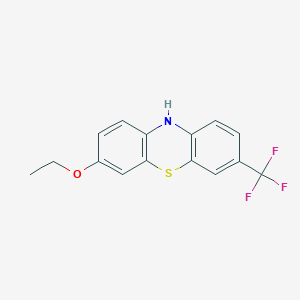
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. The presence of the ethoxy and trifluoromethyl groups in this compound may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the phenothiazine core. One common method involves the nucleophilic aromatic substitution reaction where an ethoxy group is introduced using ethoxide ions. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides, alkoxides, or amines under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it may act as a dopamine receptor antagonist, thereby modulating neurotransmitter levels in the brain. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known phenothiazine antipsychotic.
Promethazine: Another phenothiazine used as an antiemetic and antihistamine.
Fluphenazine: A phenothiazine derivative with potent antipsychotic properties.
Uniqueness
3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of the ethoxy and trifluoromethyl groups, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazines. These modifications can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
72701-22-5 |
|---|---|
Formule moléculaire |
C15H12F3NOS |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
3-ethoxy-7-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C15H12F3NOS/c1-2-20-10-4-6-12-14(8-10)21-13-7-9(15(16,17)18)3-5-11(13)19-12/h3-8,19H,2H2,1H3 |
Clé InChI |
YVARGEXZIOGYGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



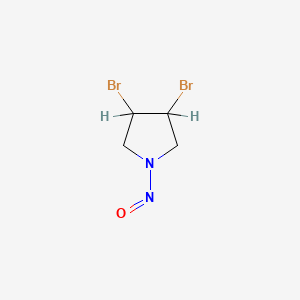
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

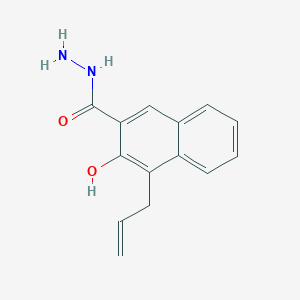
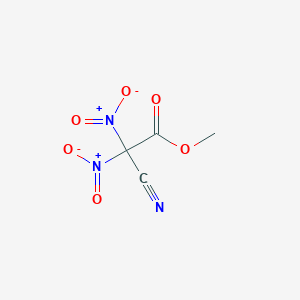

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
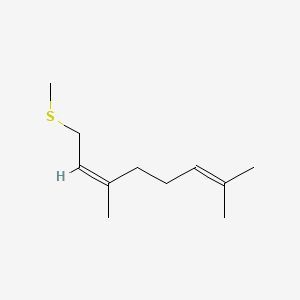
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
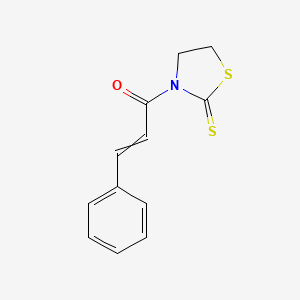
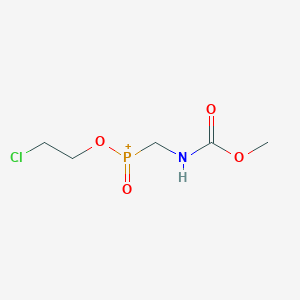
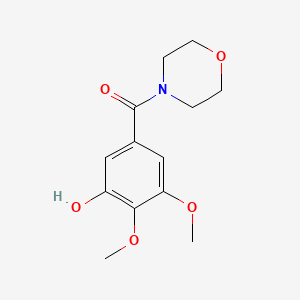
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
